molecular formula C22H20N6O B5876098 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B5876098
M. Wt: 384.4 g/mol
InChI Key: TUOHAIMSYDWAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, also known as BPP, is a synthetic compound that has been extensively studied in recent years. It belongs to the class of pyrazolopyrimidine derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. Additionally, 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to improve glucose metabolism and lipid profile in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several advantages for lab experiments. It is a synthetic compound, which means that its purity and potency can be precisely controlled. 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is also relatively stable and can be stored for extended periods without degradation. However, 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Additionally, 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has not been extensively studied in human clinical trials.

Future Directions

There are several future directions for the study of 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. One direction is to investigate the pharmacokinetics and toxicity profile of 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in humans. Another direction is to study the efficacy of 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in the treatment of various diseases in human clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Finally, the development of more potent and selective derivatives of 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with benzoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of the product is around 80%.

Scientific Research Applications

4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

phenyl-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(17-7-3-1-4-8-17)27-13-11-26(12-14-27)20-19-15-25-28(21(19)24-16-23-20)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOHAIMSYDWAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperazin-1-yl]-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.